![molecular formula C16H15BrClN5O2 B4428573 N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Overview
Description
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine, also known as BCT-100, is a novel small molecule that has been developed for potential use in cancer therapy. It is a tetrazole-based compound that has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine is not fully understood yet. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound also inhibits the activation of NF-κB, a transcription factor that is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on normal cells. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has been shown to be stable in plasma and has a long half-life, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine has several advantages for lab experiments, including its high potency and broad spectrum of activity against various cancer cell lines. It also has good pharmacokinetic properties and low toxicity, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for the research and development of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for clinical use. Additionally, this compound could be tested in combination with other anticancer agents to determine its potential for synergistic effects. Overall, this compound shows great promise as a potential cancer therapy and warrants further investigation.
Scientific Research Applications
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine has been primarily studied for its potential use in cancer therapy. It has been shown to have potent antitumor activity in vitro and in vivo, with a broad spectrum of activity against various cancer cell lines. This compound has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2H-tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN5O2/c1-24-14-7-10(8-19-16-20-22-23-21-16)6-12(17)15(14)25-9-11-4-2-3-5-13(11)18/h2-7H,8-9H2,1H3,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLLUSSEIJHHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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